Zapotin

Catalog No.
S561137
CAS No.
14813-19-5
M.F
C19H18O6
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zapotin

CAS Number

14813-19-5

Product Name

Zapotin

IUPAC Name

2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3

InChI Key

PBQMALAAFQMDSP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC

Synonyms

5,6,2′,6′-Tetramethoxyflavone; 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC

Description

The exact mass of the compound Zapotin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Zapotin: A Promising Candidate with Diverse Bioactivities

Zapotin, a polymethoxyflavone, has emerged as a subject of interest in scientific research due to its potential therapeutic attributes. Studies suggest a wide range of biological activities associated with this compound, making it a promising candidate for various applications in medicine .

Antioxidant and Chemopreventive Potential

One of the most explored aspects of zapotin is its antioxidant activity. Research suggests it can scavenge free radicals, molecules that damage cells and contribute to various chronic diseases. This antioxidant property might play a role in chemoprevention, the process of preventing cancer development .

Anticancer Properties

Zapotin has shown promise in inhibiting the growth and proliferation of cancer cells in laboratory studies. The exact mechanisms underlying this effect are still being explored, but research suggests zapotin may target multiple pathways involved in cancer development .

Antidepressant-like Effects

Studies have investigated the potential of zapotin for its antidepressant-like effects. Research suggests it may influence neurotransmitter levels in the brain, potentially mimicking the action of some antidepressant medications. However, more research is needed to understand these effects fully .

Other Potential Applications

Scientific exploration of zapotin extends beyond the areas mentioned above. Research suggests it may also possess antifungal, antibacterial, anticonvulsant, and antianxiety properties .

Zapotin, scientifically known as 5,6,2′,6′-tetramethoxyflavone, is a member of the polymethoxyflavone family, which are natural polyphenolic compounds predominantly found in citrus plants, particularly in their peels. This compound has garnered attention due to its unique chemical structure and extensive biological activities, including potential therapeutic effects in various medical contexts. The structural determination of zapotin has been a subject of interest since its discovery from Casimiroa edulis, with its configuration confirmed through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) .

Typical of flavonoids. It can participate in oxidation and reduction processes, leading to the formation of metabolites through biotransformation. Specifically, zapotin is metabolized in two phases: Phase I involves hydroxylation and O-demethylation, while Phase II includes conjugation reactions. These metabolic pathways produce several metabolites that can be detected in biological samples such as serum and tissues .

Zapotin exhibits a broad spectrum of biological activities that make it a promising candidate for therapeutic applications:

  • Anticancer Activity: Research indicates that zapotin selectively activates protein kinase C epsilon, leading to the down-regulation of anti-apoptotic proteins like Bcl-2 and modulation of cell survival pathways .
  • Antioxidant Properties: As a potent antioxidant, zapotin helps neutralize free radicals, thereby protecting cells from oxidative stress.
  • Antidepressant-like Effects: Studies have suggested potential antidepressant properties, contributing to its therapeutic profile .
  • Antifungal and Antianxiety Effects: Zapotin has also shown efficacy against fungal infections and anxiety disorders .

The synthesis of zapotin has been achieved through various chemical methods. A notable approach involves the reaction of 2-hydroxy-5,6-dimethoxyacetophenone with 2,6-methoxybenzoyl chloride in a hot pyridine medium. This reaction leads to the formation of an intermediate compound that can be further transformed into zapotin through dehydration and other modifications . The synthesis process emphasizes the importance of controlling reaction conditions to obtain high yields of the desired compound.

Zapotin shares structural similarities with other flavonoids but stands out due to its unique methoxy substitutions. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Attributes
Luteolin3',4',5,7-tetrahydroxyflavoneKnown for strong anti-inflammatory properties
Hesperidin7-rutinoside of hesperetinPrimarily found in citrus fruits; antioxidant
RutinQuercetin-3-rutinosideExhibits significant cardiovascular benefits
Wogonin5,7-dihydroxy-8-methoxyflavoneNoted for anxiolytic effects

Zapotin's distinctive feature lies in its complete methoxy substitution at specific positions (5, 6, 2′, 6′), which contributes to its unique pharmacological profile compared to these similar compounds .

Structural Characterization of 5,6,2′,6′-Tetramethoxyflavone

Zapotin (C₁₉H₁₈O₆) is a tetramethoxy-substituted flavone with methoxy groups at positions 5, 6, 2′, and 6′ (Figure 1). Its IUPAC name is 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one. Key structural features include:

PropertyValue
Molecular FormulaC₁₉H₁₈O₆
Molecular Weight342.34 g/mol
CAS Registry Number14813-19-5
SMILESCOC1=C(C=C2C(=C1)C3=C(C(=O)C=C(O3)C4=C(C=CC(=C4)OC)OC)OC)OC
SolubilitySoluble in DMSO, methanol, acetonitrile

The flavone backbone is stabilized by conjugated double bonds, while methoxy groups enhance lipophilicity, influencing its bioavailability and cellular uptake.

Taxonomic Distribution in Plant Species

Casimiroa edulis as Primary Natural Source

Zapotin was first isolated from Casimiroa edulis (Rutaceae), a tree native to Mexico and Central America. The fruit, seeds, and leaves contain zapotin at concentrations of 0.2–0.46% dry weight. Ethnobotanical records indicate traditional use of C. edulis extracts for sedation, though modern research emphasizes its anticancer potential.

Secondary Occurrence in Citrus Peel Phytocomplexes

Zapotin is also detected in citrus peels (Citrus spp.), albeit at lower concentrations. Recent genomic studies identified O-methyltransferases (OMTs) in mandarins (Citrus reticulata) responsible for PMF biosynthesis, including zapotin. For example:

Plant SourceZapotin ContentReference
C. edulis seeds120–150 µg/g
Citrus reticulata peel20–50 µg/g

Biosynthetic Pathways in Plant Systems

Zapotin biosynthesis follows the flavonoid pathway (Figure 2):

  • Phenylpropanoid Pathway: Phenylalanine → 4-coumaroyl-CoA.
  • Chalcone Formation: Condensation with malonyl-CoA yields naringenin chalcone.
  • Flavone Synthesis: Chalcone isomerase converts chalcone to flavanone, oxidized to apigenin.
  • Methylation: Sequential O-methylation by OMTs at C5, C6, C2′, and C6′ positions.

In C. edulis, three tandem OMT genes (CreOMT3, CreOMT4, CreOMT5) drive regioselective methylation. For example, CreOMT4 catalyzes C5 and C6 methylation, while CreOMT3 modifies C2′.

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

342.11033829 g/mol

Monoisotopic Mass

342.11033829 g/mol

Heavy Atom Count

25

Melting Point

150 - 151 °C

UNII

Z7CW4S27SB

Other CAS

14813-19-5

Wikipedia

Zapotin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-07-17

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